Cas no 1351641-04-7 (3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea)

3-(4-Hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea is a synthetic urea derivative characterized by its unique structural features, including a tetrahydropyran-4-ol moiety and a phenylpropyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or bioactive molecule. The presence of both hydrophilic (hydroxyoxane) and hydrophobic (phenylpropyl) groups enhances its solubility profile, facilitating formulation development. Its urea backbone may contribute to hydrogen bonding interactions, making it suitable for applications in drug design, particularly in targeting enzymes or receptors. The compound's well-defined synthetic route allows for high purity and scalability, supporting its use in preclinical studies. Further investigations into its pharmacological properties are warranted.
3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea structure
1351641-04-7 structure
商品名:3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea
CAS番号:1351641-04-7
MF:C16H24N2O3
メガワット:292.373364448547
CID:5889848
PubChem ID:56765240

3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea 化学的及び物理的性質

名前と識別子

    • 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea
    • 1-[(4-hydroxyoxan-4-yl)methyl]-3-(3-phenylpropyl)urea
    • 1351641-04-7
    • 3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea
    • F6200-0968
    • AKOS024537853
    • VU0536299-1
    • 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(3-phenylpropyl)urea
    • インチ: 1S/C16H24N2O3/c19-15(18-13-16(20)8-11-21-12-9-16)17-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,20H,4,7-13H2,(H2,17,18,19)
    • InChIKey: HRJVNMSSGCFYCF-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(CNC(NCCCC2C=CC=CC=2)=O)(CC1)O

計算された属性

  • せいみつぶんしりょう: 292.17869263g/mol
  • どういたいしつりょう: 292.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 311
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 70.6Ų

3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6200-0968-5mg
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea
1351641-04-7
5mg
$103.5 2023-09-09
Life Chemicals
F6200-0968-2μmol
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea
1351641-04-7
2μmol
$85.5 2023-09-09
Life Chemicals
F6200-0968-2mg
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea
1351641-04-7
2mg
$88.5 2023-09-09
Life Chemicals
F6200-0968-1mg
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea
1351641-04-7
1mg
$81.0 2023-09-09
Life Chemicals
F6200-0968-15mg
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea
1351641-04-7
15mg
$133.5 2023-09-09
Life Chemicals
F6200-0968-10mg
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea
1351641-04-7
10mg
$118.5 2023-09-09
Life Chemicals
F6200-0968-10μmol
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea
1351641-04-7
10μmol
$103.5 2023-09-09
Life Chemicals
F6200-0968-4mg
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea
1351641-04-7
4mg
$99.0 2023-09-09
Life Chemicals
F6200-0968-5μmol
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea
1351641-04-7
5μmol
$94.5 2023-09-09
Life Chemicals
F6200-0968-3mg
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea
1351641-04-7
3mg
$94.5 2023-09-09

3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea 関連文献

Related Articles

3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)ureaに関する追加情報

Comprehensive Guide to 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea (CAS No. 1351641-04-7): Properties, Applications, and Market Insights

3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea (CAS No. 1351641-04-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, is widely studied for its potential applications in drug development and material science. With the increasing demand for novel bioactive molecules, 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea stands out due to its versatile properties and promising therapeutic potential.

The molecular structure of 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea features a hydroxyoxane ring and a phenylpropyl group, which contribute to its stability and reactivity. Researchers are particularly interested in its urea functional group, which is known for its role in hydrogen bonding and molecular recognition. These structural attributes make it a valuable candidate for designing new drugs, especially in the fields of neurology and oncology, where targeted therapies are in high demand.

One of the most searched questions about 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea is its synthesis process. The compound is typically synthesized through multi-step organic reactions, including the condensation of appropriate precursors under controlled conditions. Recent advancements in green chemistry have also explored eco-friendly synthesis routes, aligning with the global push for sustainable research practices. This aspect is particularly relevant given the growing interest in environmentally friendly chemical processes.

In terms of applications, 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea has shown promise in drug discovery. Its ability to interact with biological targets makes it a potential candidate for treating conditions like neurodegenerative diseases and cancer. Additionally, its physicochemical properties, such as solubility and stability, are being optimized to enhance its bioavailability—a key factor in pharmaceutical development. These characteristics are often highlighted in AI-driven drug design platforms, which are revolutionizing the field.

The market for 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea is expected to grow, driven by the increasing investment in precision medicine and personalized therapies. Pharmaceutical companies and research institutions are actively exploring its potential, with several patents filed in recent years. The compound's compatibility with high-throughput screening techniques further enhances its appeal in modern drug development pipelines.

From a regulatory perspective, 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea is not classified as a hazardous substance, making it easier to handle in laboratory settings. However, researchers are advised to follow standard safety protocols to ensure safe usage. The compound's stability under various conditions also makes it suitable for long-term storage, a critical factor for research and development laboratories.

In conclusion, 3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea (CAS No. 1351641-04-7) represents a fascinating area of study in modern chemistry and pharmacology. Its unique properties, coupled with its potential applications in therapeutic development, make it a compound of significant interest. As research continues to uncover its full potential, this molecule is poised to play a pivotal role in advancing medical science and biotechnology.

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